molecular formula C18H19N7O B2995362 N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 2194848-99-0

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Katalognummer: B2995362
CAS-Nummer: 2194848-99-0
Molekulargewicht: 349.398
InChI-Schlüssel: UMFQKRJSNVOPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 2194848-99-0) is a small molecule research compound with a molecular formula of C18H19N7O and a molecular weight of 349.39 g/mol . This complex heterocyclic compound features a pyridazine core linked to both a 3,5-dimethylpyrazole group and a cyclopropylpyrimidine moiety via a carboxamide bridge, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research . The structural architecture of this molecule, which incorporates multiple nitrogen-containing heterocycles, is characteristic of compounds designed for targeted molecular interactions . Heterocyclic compounds containing pyrazole and pyridazine pharmacophores have demonstrated diverse biological activities in scientific literature, and hybrids combining these structures in a single molecular framework are actively investigated for their potential research applications . The presence of the carboxamide linker and cyclopropylpyrimidine group further enhances the molecule's potential for specific biomolecular interactions. Researchers can obtain this compound in various quantities to support their investigative work, with options typically ranging from 1mg to 50mg . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-11-7-12(2)25(24-11)17-6-5-15(22-23-17)18(26)19-9-14-8-16(13-3-4-13)21-10-20-14/h5-8,10,13H,3-4,9H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFQKRJSNVOPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, synthesis, and comparative efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H22N6OC_{18}H_{22}N_6O with a molecular weight of approximately 338.42 g/mol. The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to disrupt cellular processes in various organisms by targeting:

  • Enzymes : Inhibits enzymes involved in fatty acid biosynthesis, crucial for bacterial growth .
  • Cell Membrane Integrity : Interacts with ergosterol in fungal plasma membranes, leading to cell death .

Antibacterial and Antifungal Properties

Research indicates that N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits significant antibacterial and antifungal properties. Comparative studies have demonstrated its effectiveness against various strains, outperforming many similar compounds due to its unique structural features .

Antiproliferative Activity

In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. The cytotoxicity was assessed using the IC50 method, revealing promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and K562 (leukemia) .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
  • Antifungal Activity : In another investigation, it was effective against Candida albicans, showing a minimum inhibitory concentration (MIC) of 5 µM, highlighting its potential as an antifungal agent .

Comparative Analysis

The following table summarizes the biological activities of N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide compared to similar compounds:

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MIC)IC50 (Cancer Cell Lines)
N-Cyclopropyl-Pyrimidin10 µM (S. aureus)5 µM (C. albicans)15 µM (MCF-7)
Similar Compound A20 µM10 µM25 µM
Similar Compound B15 µM8 µM30 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related molecules from the evidence, focusing on substituents, molecular weight, and biological activity:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Application Reference
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Pyridazine-3-carboxamide 6-(3,5-dimethylpyrazol-1-yl), N-(6-cyclopropylpyrimidin-4-yl)methyl ~380 (estimated) Hypothesized kinase inhibition Inferred
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine 3-fluoro-4-methoxyphenyl, pyrrolidine 478.47 Tropomyosin receptor kinase (Trk) imaging agent
2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol Pyrimidine 3,5-dimethylpyrazol-1-yl, ethanolamine 247.30 Building block for antimicrobials
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazinone Pyrrolidine, cyclopropane, 3,5-dimethylpyrazole 529.98 Kinase inhibition (implied)

Key Observations:

Substituent Impact on Activity : The target compound’s 3,5-dimethylpyrazole group is shared with the pyrimidine derivative in , which is associated with antimicrobial activity. However, the pyridazine core in the target compound may shift its mechanism toward kinase modulation, similar to the imidazo[1,2-b]pyridazine Trk inhibitor in .

Role of Cyclopropane : The cyclopropyl group in the target compound and the cyclopropane-containing acetamide in suggest a shared strategy to enhance metabolic stability and target selectivity.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression. Optimize purification via column chromatography or recrystallization, and validate purity with orthogonal methods (HPLC, NMR) ( references scalable separation technologies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.